Cas no 2287265-86-3 (Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate)

Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate structure
2287265-86-3 structure
商品名:Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
CAS番号:2287265-86-3
MF:C14H15F2NO2
メガワット:267.27121090889
CID:5849674
PubChem ID:137945280

Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
    • EN300-6761766
    • 2287265-86-3
    • methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
    • インチ: 1S/C14H15F2NO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)8-3-2-4-9(15)10(8)16/h2-4,11H,5-7,17H2,1H3
    • InChIKey: XGTCUZREQUYFKE-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1C12CC(C(C(=O)OC)N)(C1)C2)F

計算された属性

  • せいみつぶんしりょう: 267.10708505g/mol
  • どういたいしつりょう: 267.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761766-10.0g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
10.0g
$7742.0 2025-03-13
Enamine
EN300-6761766-1.0g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
1.0g
$1801.0 2025-03-13
Enamine
EN300-6761766-0.5g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
0.5g
$1728.0 2025-03-13
Enamine
EN300-6761766-0.05g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
0.05g
$1513.0 2025-03-13
Enamine
EN300-6761766-0.1g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
0.1g
$1585.0 2025-03-13
Enamine
EN300-6761766-0.25g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
0.25g
$1657.0 2025-03-13
Enamine
EN300-6761766-5.0g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
5.0g
$5221.0 2025-03-13
Enamine
EN300-6761766-2.5g
methyl 2-amino-2-[3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287265-86-3 95.0%
2.5g
$3530.0 2025-03-13

Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate 関連文献

Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetateに関する追加情報

Comprehensive Overview of Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS No. 2287265-86-3)

The compound Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS No. 2287265-86-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the bicyclo[1.1.1]pentane core and the 2,3-difluorophenyl moiety, make it a valuable scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications in targeting central nervous system (CNS) disorders and inflammatory diseases, given its ability to modulate specific biological pathways.

One of the most intriguing aspects of this compound is its structural rigidity, imparted by the bicyclo[1.1.1]pentane framework. This feature is increasingly sought after in modern drug design, as it can enhance binding affinity and metabolic stability. The presence of the 2-amino-2-acetate group further adds to its versatility, allowing for derivatization and optimization for various pharmacological targets. Recent studies have highlighted its potential in addressing neurodegenerative conditions, a hot topic in biomedical research due to the rising global prevalence of diseases like Alzheimer's and Parkinson's.

In the context of synthetic chemistry, the preparation of Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves sophisticated methodologies, including transition metal-catalyzed cross-coupling and asymmetric synthesis. These techniques are critical for achieving high enantiomeric purity, a requirement for pharmaceutical applications. The compound's CAS No. 2287265-86-3 serves as a unique identifier, ensuring precise communication among researchers and regulatory bodies.

The 2,3-difluorophenyl group in this molecule is noteworthy for its ability to influence lipophilicity and bioavailability, two key parameters in drug development. This aligns with current trends in the pharmaceutical industry, where there is a growing emphasis on improving drug-like properties and reducing off-target effects. Additionally, the methyl ester functionality provides a handle for further chemical modifications, making it a versatile intermediate in multi-step syntheses.

From a mechanistic perspective, Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promise in preclinical studies for its ability to interact with G-protein-coupled receptors (GPCRs), a major class of drug targets. This has sparked interest in its potential applications for pain management and mood disorders, areas where GPCR modulators have historically been successful. The compound's unique pharmacophore could pave the way for next-generation therapeutics with improved efficacy and safety profiles.

Another area of exploration is the compound's role in fragment-based drug discovery (FBDD). Its compact yet functionally rich structure makes it an ideal candidate for screening against diverse biological targets. This approach is gaining traction as a cost-effective strategy for identifying lead compounds, particularly in the early stages of drug development. The bicyclo[1.1.1]pentane moiety, in particular, is being studied for its potential to replace traditional aromatic rings, offering new avenues for molecular design.

In summary, Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS No. 2287265-86-3) represents a compelling example of modern chemical innovation. Its multifaceted applications, from CNS therapeutics to fragment-based screening, underscore its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing drug discovery and development.

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